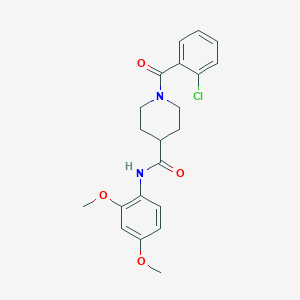
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. BTCP has been widely used in scientific research due to its potent analgesic and anesthetic properties. The purpose of
作用機序
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide exerts its analgesic and anesthetic effects through the activation of mu-opioid receptors in the central nervous system. This compound acts as a full agonist at mu-opioid receptors, leading to the inhibition of pain transmission and the induction of analgesia. This compound also has affinity for delta-opioid and kappa-opioid receptors, but its effects at these receptors are not fully understood.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent analgesia in animal models. This compound also produces sedation, hypothermia, and respiratory depression at high doses. This compound has been shown to have a longer duration of action compared to other opioid analgesics. This compound has also been shown to have less tolerance and dependence liability compared to other opioids.
実験室実験の利点と制限
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several advantages for lab experiments. This compound is a potent and selective mu-opioid receptor agonist, making it a useful tool for studying the mechanisms of opioid analgesia. This compound has a longer duration of action compared to other opioids, making it useful for studying the long-term effects of opioid analgesics. However, this compound also has limitations for lab experiments. This compound has side effects such as sedation, hypothermia, and respiratory depression, which can complicate experimental results. This compound also has a narrow therapeutic window, making it difficult to dose accurately.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide. One direction is to study the interactions between this compound and other opioid and non-opioid receptors. Another direction is to study the long-term effects of this compound on pain and analgesia. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the discovery of new analgesic and anesthetic agents.
合成法
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the condensation of 2,4-dimethoxybenzaldehyde with piperidine in the presence of acetic anhydride to form 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid. The second step involves the reaction of 1-(2,4-dimethoxyphenyl)piperidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 2-chlorobenzoyl chloride in the presence of triethylamine to form this compound.
科学的研究の応用
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has been extensively used in scientific research as a tool to study the mechanisms of pain and anesthesia. This compound has been shown to be a potent analgesic and anesthetic agent in animal models. This compound has also been used to study the pharmacology of opioid receptors and the interactions between opioids and non-opioid receptors.
特性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-15-7-8-18(19(13-15)28-2)23-20(25)14-9-11-24(12-10-14)21(26)16-5-3-4-6-17(16)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOZEHBYSVKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

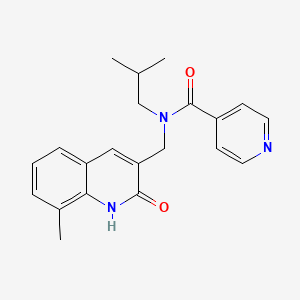
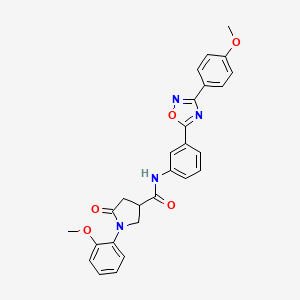



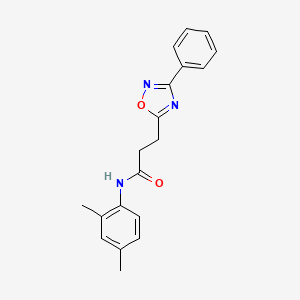

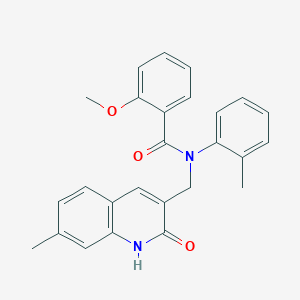


![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)
